Macropin

Antimicrobial peptide MIC antibacterial

Macropin (MAC-1) is a 13-amino acid AMP with low MICs (2–8 μM) against Gram-positive and Gram-negative pathogens. It exhibits significantly reduced hemolytic activity compared to Melittin, while D-amino acid analogs deliver enhanced serum stability. Macropin demonstrates additive-to-synergistic effects with conventional antibiotics against drug-resistant strains, and its differential cancer cell cytotoxicity (HeLa IC50: 7±1 µM) positions it as a tumor-targeting peptide scaffold. Its well-characterized α-helical membrane-disrupting mechanism supports reliable peptide-lipid interaction studies. Procure high-purity Macropin for SAR optimization, combination therapy screening, and anticancer peptide development.

Molecular Formula C68H121N17O13S
Molecular Weight 1416.9 g/mol
Cat. No. B15581280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacropin
Molecular FormulaC68H121N17O13S
Molecular Weight1416.9 g/mol
Structural Identifiers
InChIInChI=1S/C68H121N17O13S/c1-39(2)32-50(58(73)88)81-68(98)57(43(9)10)85-64(94)48(26-18-21-30-71)78-62(92)46(24-16-19-28-69)79-66(96)52(34-41(5)6)84-67(97)53(35-42(7)8)83-63(93)47(25-17-20-29-70)80-65(95)51(33-40(3)4)82-59(89)44(11)75-61(91)49(27-31-99-12)76-56(87)38-74-60(90)54(77-55(86)37-72)36-45-22-14-13-15-23-45/h13-15,22-23,39-44,46-54,57H,16-21,24-38,69-72H2,1-12H3,(H2,73,88)(H,74,90)(H,75,91)(H,76,87)(H,77,86)(H,78,92)(H,79,96)(H,80,95)(H,81,98)(H,82,89)(H,83,93)(H,84,97)(H,85,94)/t44-,46-,47-,48-,49-,50-,51-,52-,53-,54-,57-/m0/s1
InChIKeyNWGMFFKBELMSNQ-VMOSBJDMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / 50 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macropin (MAC-1 Peptide): Antimicrobial Peptide from Solitary Bee Venom for Anti-Infective Research


Macropin (MAC-1 peptide) is a 13-amino acid antimicrobial peptide (AMP) originally isolated from the venom of the solitary bee Macropis fulvipes [1]. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, antifungal activity, and cytotoxic effects against certain cancer cell lines [2]. Macropin adopts an amphipathic α-helical structure in membrane-mimetic environments, which is central to its membrane-disrupting mechanism of action [3].

Why Macropin Cannot Be Substituted with Other Antimicrobial Peptides Without Verification


In-class substitution of Macropin with other antimicrobial peptides (e.g., Melittin, Lasioglossin-III, Dhvar4) is not scientifically valid due to substantial divergence in antibacterial potency, hemolytic toxicity, serum stability, and anticancer selectivity [1]. Head-to-head studies reveal that Macropin achieves a lower minimal inhibitory concentration (MIC) against key pathogens than several comparators [2], while exhibiting reduced hemolytic activity relative to Melittin [3]. Furthermore, Macropin analogs with D-amino acid substitutions demonstrate enhanced serum stability not observed in the wild-type peptide or other AMPs [4].

Macropin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Superior Antibacterial Potency: Macropin Exhibits the Lowest MIC Among Four Tested Antimicrobial Peptides

Macropin 1 demonstrated the highest antibacterial effect with a minimal inhibitory concentration (MIC) of 2–8 μM, outperforming Lasioglossin-III, Dhvar4, and Temporin La in the same study [1]. Lasioglossin-III exhibited the strongest anticancer activity but was less potent as an antibacterial agent.

Antimicrobial peptide MIC antibacterial

Reduced Hemolytic Toxicity: Macropin Exhibits Minimal Hemolysis at Therapeutic Concentrations Versus Melittin

In a direct comparative study, Macropin did not exhibit hemolytic activity against human red blood cells at concentrations up to 25 μM, whereas Melittin, a well-known bee venom AMP, showed very high hemolytic toxicity [1]. At 50 μM, Macropin induced 93% hemolysis, indicating a steep concentration-dependent toxicity profile.

Hemolytic activity toxicity selectivity

Enhanced Serum Stability: D-Amino Acid Macropin Analogs Exhibit Improved Stability Over Native Peptide

Structure-activity relationship (SAR) studies reveal that Macropin analogs incorporating D-amino acids at the N-terminus or an all-D configuration demonstrate significantly enhanced stability in human serum compared to the native L-Macropin peptide [1]. This improvement addresses a key limitation of natural AMPs—rapid proteolytic degradation.

Serum stability proteolytic degradation D-amino acid

Macropin Exhibits Additive/Synergistic Effects with Conventional Antibiotics Against Drug-Resistant Bacteria

Fractional inhibitory concentration (FIC) index analysis demonstrated that Macropin has additive and partially synergistic effects when combined with conventional antibiotics (e.g., ciprofloxacin, levofloxacin) against drug-resistant Staphylococcus aureus and Pseudomonas aeruginosa strains [1].

Synergy fractional inhibitory concentration drug-resistant bacteria

Cytotoxicity Profile: Macropin Displays Differential Sensitivity Against Cancer Cell Lines

Macropin and its analogs exhibit cytotoxic activity against human cancer cell lines. A Macropin analog (MAC1/25) showed an IC50 of 7±1 µM against HeLa cervical cancer cells [1]. In a separate comparative study, Macropin 1 demonstrated an IC50 of 20.17 µM for A549 lung cancer cells and 52.81 µM for HepG2 liver cancer cells, while Lasioglossin-III exhibited stronger anticancer activity (IC50 26.36 µM for A549 and 7.75 µM for HepG2) [2].

Anticancer IC50 HeLa

Comparative MIC Values: Macropin vs. Melittin Against Pathogenic Bacteria

Direct comparison of Macropin and Melittin reveals that Macropin demonstrates equal or superior antibacterial activity against certain strains. For example, both peptides show an MIC of 3.13 µM against S. aureus ATCC 25923 and ATCC 29213, but Macropin exhibits an MIC of 25 µM against L. monocytogenes compared to 3.13 µM for Melittin, indicating strain-specific differences [1]. Against P. aeruginosa ATCC 27853, Macropin's MIC is 6.25 µM versus 3.13 µM for Melittin.

MIC antibacterial Melittin

Macropin Application Scenarios in Antimicrobial and Anticancer Research


Broad-Spectrum Antibacterial Drug Discovery

Macropin serves as a lead compound for developing novel antibiotics targeting both Gram-positive and Gram-negative bacteria. Its low MIC range (2–8 μM) against multiple pathogens supports its use in structure-activity relationship (SAR) studies aimed at optimizing antibacterial potency while minimizing hemolytic toxicity [1]. Researchers can utilize Macropin as a benchmark to evaluate new AMP candidates in head-to-head comparisons.

Combination Therapy for Multidrug-Resistant Infections

Macropin's additive and partially synergistic effects with conventional antibiotics against drug-resistant bacteria make it a valuable component in combination therapy research [1]. Procurement of Macropin is indicated for studies investigating synergistic mechanisms and for screening antibiotic-AMP combinations that may restore susceptibility in resistant clinical isolates.

Cancer Cell Selectivity and Peptide Engineering

Macropin and its analogs exhibit differential cytotoxicity toward cancer cell lines (e.g., HeLa IC50 = 7±1 µM for MAC1/25 analog; A549 IC50 = 20.17 µM for Macropin 1) [1][2]. This property positions Macropin as a scaffold for designing tumor-targeting peptides, particularly through hydrocarbon stapling modifications that enhance stability and cell penetration [3].

Mechanistic Studies of Membrane Disruption and Endocytosis

Macropin's well-characterized α-helical structure and membrane-disrupting mechanism provide a reliable model for studying peptide-lipid interactions and cellular uptake pathways [1]. Research has shown that Macropin 1 damages the cell membrane of Escherichia coli more effectively than other AMPs, making it a preferred tool for elucidating structure-function relationships in membrane-active peptides [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Macropin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.